molecular formula C8H6ClNO3 B1582321 2'-Chloro-5'-nitroacetophenone CAS No. 23082-50-0

2'-Chloro-5'-nitroacetophenone

Cat. No. B1582321
CAS RN: 23082-50-0
M. Wt: 199.59 g/mol
InChI Key: PNXVQYABDFYOFY-UHFFFAOYSA-N
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Description

2’-Chloro-5’-nitroacetophenone is a compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 . It appears as a white to orange to green powder or crystal .


Physical And Chemical Properties Analysis

2’-Chloro-5’-nitroacetophenone is a solid at 20 degrees Celsius . It has a melting point of 60.0 to 64.0 °C and is soluble in methanol .

Scientific Research Applications

Phototransformations in Low-Temperature Matrices

2'-Chloro-5'-nitroacetophenone has been studied for its phototransformations in low-temperature argon matrices. UV radiation induced conformational changes in the molecule, specifically rotations of hydroxyl and acetyl groups. This led to the formation of a new conformer without an intramolecular hydrogen bond and highlighted the compound's sensitivity to light wavelengths (Pagacz-Kostrzewa et al., 2023).

Multicomponent Synthesis of Derivatives

Another application involves the multicomponent synthesis of unsymmetrical derivatives of 5-Nitropyridines. 2'-Chloro-5'-nitroacetophenone (or similar compounds) was used in a reaction with other components, yielding novel derivatives. This showcases its utility in synthesizing complex organic compounds (Turgunalieva et al., 2023).

Intramolecular Hydrogen Bonding

The compound's crystal structure has been analyzed, revealing the presence of an intramolecular hydrogen bond of enol character. This study also involved a phase transition investigation at 138 K, using differential scanning calorimetry and other methods, demonstrating the compound's interesting physicochemical properties (Filarowski et al., 2006).

Synthesis and Characterization of Derivatives

Research also includes the synthesis of 5-methyl-, chloro-, and bromo-substituted derivatives of 2-hydroxy-acetophenones. The processes used for synthesizing these derivatives are characterized by mild conditions and environmental benefits, indicating the compound's versatility in green chemistry applications (Gao Wen-ta, 2014).

Interaction Studies in Solvents

Studies have been conducted on the interactions of 2'-Chloro-5'-nitroacetophenone in solvents like N,N-Dimethylformamide. These include measuring density, viscosity, and ultrasonic velocity at various temperatures, helping understand the solute-solvent interactions and thermodynamic properties (Choudhary et al., 2015).

Catalytic Oxidation Research

Research into catalytic oxidation of related compounds, such as 4-nitroethylbenzene, to 4-nitroacetophenone provides insights into the synthesis of antibiotics like chloramphenicol. This highlights the potential use of 2'-Chloro-5'-nitroacetophenone in pharmaceutical manufacturing processes (Halstyan & Bushuiev, 2021).

Safety And Hazards

2’-Chloro-5’-nitroacetophenone is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and is suspected of causing genetic defects . Safety precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVQYABDFYOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177658
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-5'-nitroacetophenone

CAS RN

23082-50-0
Record name 2′-Chloro-5′-nitroacetophenone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
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Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(2-chloro-5-nitrophenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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